Azadirachtina

Description

Azadirachtin in Integrated Pest Management Systems

Role as a Botanical Insecticide in Sustainable Agriculture

Azadirachtin’s integration into sustainable agriculture stems from its dual capacity to disrupt pest populations while preserving beneficial organisms. As a botanical insecticide, it operates through multiple physiological pathways, including antifeedancy, growth regulation, and reproductive inhibition. Unlike synthetic neurotoxic insecticides, azadirachtin targets insect-specific hormonal pathways, such as ecdysteroid biosynthesis, which are critical for molting and metamorphosis. This specificity minimizes collateral damage to non-target species, including pollinators and predatory insects, thereby maintaining ecological balance in agroecosystems.

Field studies demonstrate azadirachtin’s effectiveness in reducing pest populations without compromising crop yields. For example, in trials against Japanese beetles (Popillia japonica), soil-drenched azadirachtin significantly reduced foliar damage on roses by impairing adult feeding behavior and larval development. Its systemic activity enables translocation from roots to aerial plant parts, providing residual protection against phloem-feeding pests like aphids and whiteflies. Moreover, azadirachtin’s rapid degradation in sunlight and soil ensures minimal environmental persistence, aligning with organic certification standards.

Table 1: Key Mechanisms of Azadirachtin in Pest Suppression

Synergistic Interactions with Biological Control Agents

Azadirachtin’s compatibility with biological control agents enhances its utility in IPM. Research highlights synergistic relationships between azadirachtin and microbial antagonists, such as Trichoderma harzianum. In soybean phytophthora blight (Phytophthora sojae) management, a combined formulation of azadirachtin (0.80 mg/L) and T. harzianum (1.0 × 10^6 spores/mL) achieved a synergy coefficient of 5.59, far exceeding the efficacy of either agent alone. This synergy arises from azadirachtin’s direct suppression of pathogen vectors and Trichoderma’s competition for ecological niches.

However, azadirachtin’s impact on arthropod predators requires careful consideration. Laboratory assays with the predatory mite Neoseiulus baraki revealed a 50% reduction in overall activity after exposure, though female searching behavior remained unaffected. Mating success and fecundity declined when males were exposed, suggesting gender-specific susceptibility. Despite these sublethal effects, azadirachtin remains preferable to broad-spectrum insecticides, as it preserves baseline predator populations essential for long-term pest suppression.

Comparative Efficacy Against Lepidopteran vs. Hemipteran Pest Complexes

Azadirachtin exhibits distinct performance patterns against lepidopteran and hemipteran pests, influenced by physiological and behavioral differences.

Lepidopteran Pests

In tobacco cutworms (Spodoptera litura), azadirachtin induces molting defects by antagonizing ecdysteroid receptors, leading to larval arrest at intermediate instars. Field trials on cabbage crops demonstrate 70–80% reduction in Plutella xylostella infestations through combined antifeedant and growth-regulating effects. The compound’s systemic action ensures protection even for pests with concealed feeding habits, such as stem-boring Lepidoptera.

Hemipteran Pests

Hemipterans like the peach potato aphid (Myzus persicae) show contrasting responses. While neem seed extracts effectively suppress aphid populations, pure azadirachtin formulations face resistance risks after 40 generations of exposure. This resistance is mitigated in field settings by the presence of synergistic limonoids in crude neem extracts, which prevent habituation. Against whiteflies (Bemisia tabaci), azadirachtin’s translaminar activity provides prolonged protection, reducing nymphal emergence by 60–75% in tomato crops.

Table 2: Efficacy Comparison Across Pest Orders

*Resistance observed in pure azadirachtin formulations.

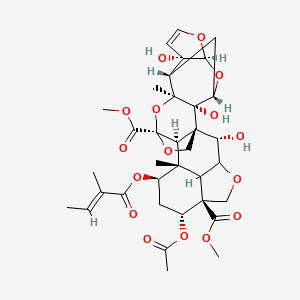

Structure

2D Structure

Properties

Molecular Formula |

C35H44O16 |

|---|---|

Molecular Weight |

720.7 g/mol |

IUPAC Name |

dimethyl (1R,2S,3S,5S,9S,10S,11S,13R,14R,15S,16S,18R,19S,22R,23S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-[(E)-2-methylbut-2-enoyl]oxy-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate |

InChI |

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)31(26(39)43-6)13-46-21-22(31)29(18,4)25-32(23(21)37)14-47-34(25,27(40)44-7)51-30(5)17-11-20(35(30,32)42)50-28-33(17,41)9-10-45-28/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20+,21-,22?,23-,25-,28+,29+,30+,31+,32-,33+,34-,35+/m1/s1 |

InChI Key |

TWGPOIQWWGNBKW-POEZYEDVSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@@H]4[C@]5([C@@H]3O)CO[C@]4(O[C@@]6([C@]5([C@@H]7C[C@H]6[C@]8(C=CO[C@H]8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4C5(C3O)COC4(OC6(C5(C7CC6C8(C=COC8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Conventional Solvent Extraction

The traditional extraction of azadirachtin from neem seeds involves multiple solvent-based steps designed to separate azadirachtin from oils, polysaccharides, proteins, and other seed components.

-

- Degreasing: Neem seeds contain about 40% oil, which must be removed early, often by pressing or solvent extraction.

- Solvent Extraction: Typically involves ethyl acetate, methanol, or ethanol to dissolve azadirachtin and other limonoids.

- Liquid-Liquid Partitioning: To remove oils and impurities, the extract is partitioned against non-polar solvents like hexane.

- Concentration and Purification: The organic phase is concentrated under vacuum, followed by further purification steps including filtration and precipitation.

-

- Ethyl acetate is commonly used for extraction due to its intermediate polarity.

- Cross-contamination of solvents (e.g., methanol and hexane) can cause product quality issues.

- Wastewater generated has a high biological oxygen demand (BOD), necessitating treatment facilities in many countries.

- Addition of ultraviolet filters such as p-aminobenzoic acid during extraction reduces azadirachtin degradation caused by light exposure.

Optimized Microwave-Assisted Extraction (MAE)

Recent advances include microwave-assisted extraction using hydroalcoholic media, which enhances yield and reduces extraction time.

-

- Faster extraction.

- Improved recovery efficiency.

- Reduced solvent usage and energy consumption.

Supercritical Fluid Extraction (SFE)

Soxhlet Extraction with Dichloromethane

- Neem kernel powder is extracted using dichloromethane in a Soxhlet apparatus for about 12 hours.

- The solvent dissolves limonoids including azadirachtin.

- After distillation, hexane is added to precipitate azadirachtin, which is then filtered and dried.

- This method yields about 1 gram of azadirachtin per 100 grams of neem kernel powder, producing a pale greenish powder containing azadirachtin and minor nimbin.

Chemical Synthesis of Azadirachtin

Challenges of Total Synthesis

Azadirachtin’s molecular complexity includes:

- 16 stereogenic centers (7 tetrasubstituted).

- Multiple oxygenated functional groups: enol ether, acetal, hemiacetal, tetra-substituted epoxide, and carboxylic esters.

- Secondary and tertiary hydroxyl groups.

- A tetrahydrofuran ring.

These features make total synthesis extremely challenging and time-consuming.

Landmark Total Synthesis by Ley et al. (2007)

- The first total synthesis was reported by Steven Ley’s group at the University of Cambridge, over 22 years after azadirachtin’s discovery.

- The approach was highly convergent and relay-based:

- A heavily functionalized decalin intermediate was synthesized on a small scale.

- Larger scale operations used natural product-derived intermediates.

- Key synthetic steps included:

- O-alkylation to unite decalin ketone and propargylic mesylate fragments.

- Claisen rearrangement to form a stereoselective C8-C14 bond.

- Radical cyclization to build the bicyclic [3.2.1] system.

- The synthesis required careful design to manage the molecule’s sensitivity and stereochemistry.

Biosynthetic Pathway (Natural Formation)

- Azadirachtin biosynthesis begins with the steroid tirucallol, derived from farnesyl diphosphate (FPP).

- Tirucallol undergoes isomerization and oxidation to form butyrospermol and apotirucallol.

- Side chain cleavage and cyclization form the furan ring characteristic of azadirachtin.

- Subsequent oxidations and esterifications (e.g., with tiglic acid from L-isoleucine) lead to azadirachtin formation.

- The pathway involves complex rearrangements and oxidation steps catalyzed by enzymes.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Yield / Efficiency | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Solvent Extraction | Multi-step solvent extraction with ethyl acetate, hexane, methanol | Variable; ~1% w/w from seeds | Established, scalable | Solvent cross-contamination, high BOD wastewater, time-consuming |

| Microwave-Assisted Extraction | Hydroalcoholic medium, optimized voltage/time/pH | 37.5 μg/g under optimal conditions | Faster, higher yield, energy-efficient | Requires specialized equipment |

| Supercritical Fluid Extraction | CO₂-based extraction at near room temperature | Improved purity and efficiency | Eco-friendly, single-step extraction | Higher initial investment |

| Soxhlet Extraction (Dichloromethane) | Long reflux extraction, followed by hexane precipitation | ~1% w/w from neem kernel powder | Simple, reproducible | Long extraction time, solvent use |

| Total Chemical Synthesis | Multi-step convergent synthesis from precursors | Small scale, complex | Provides pure compound, structural studies | Extremely complex, low scalability |

Research Findings and Notes

- Extraction efficiency is highly sensitive to solvent polarity, temperature, light exposure, and pH.

- Addition of UV filters during extraction prevents azadirachtin degradation.

- Cross-contamination of solvents during extraction can reduce product quality and complicate solvent recycling.

- Microwave-assisted extraction models show significant quadratic and interaction effects among voltage, time, and pH, indicating non-linear optimization landscapes.

- Total synthesis remains primarily academic due to complexity and cost but provides important structural insights.

- Biosynthetic understanding may enable future biotechnological production routes.

Chemical Reactions Analysis

Types of Reactions: Azadirachtin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure, such as enol ether, acetal, hemiacetal, and epoxide .

Common Reagents and Conditions: Common reagents used in the reactions involving azadirachtin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcomes .

Major Products Formed: The major products formed from the reactions of azadirachtin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of azadirachtin, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Insecticidal Properties

Overview

Azadirachtin is primarily recognized for its insecticidal properties, functioning as an antifeedant and growth disruptor. It has been widely used in agricultural practices for over 30 years due to its effectiveness and low toxicity to non-target organisms.

Mechanism of Action

Azadirachtin affects insects by interfering with their hormonal systems, particularly by inhibiting ecdysteroid synthesis, which is crucial for molting and reproduction. Research indicates that azadirachtin reduces fecundity and fertility across various insect species, including Blatta orientalis, where it significantly decreased ovarian growth and oocyte production .

Case Studies

- A study on Blatta orientalis demonstrated that azadirachtin reduced the number of oocytes per paired ovaries and affected biochemical components essential for reproduction .

- In field trials, azadirachtin-based products showed a 67.9% reduction in gall formation in Gyropsylla spegazziniana, a pest affecting yerba mate crops, highlighting its efficacy in pest management without harming beneficial organisms .

Agricultural Applications

Biopesticide Usage

Azadirachtin is one of the most successful botanical pesticides globally. Its application extends to various crops, offering a sustainable alternative to synthetic pesticides. The compound's low residual toxicity makes it suitable for integrated pest management strategies.

Commercialization

The commercialization of azadirachtin was authorized in China in 1997, and it has since been recommended as a low-toxicity pesticide by the Ministry of Agriculture due to its ecological benefits .

Veterinary Applications

Acaricidal Properties

Research has shown that azadirachtin possesses acaricidal properties, making it effective against mites and ticks. Studies indicate that topical applications can lead to significant mortality rates among treated populations .

Environmental Impact

Ecological Benefits

Azadirachtin's use contributes positively to ecological security by reducing reliance on chemical pesticides, which can have detrimental effects on non-target species and the environment. Its application not only controls pest populations but also promotes biodiversity within agricultural ecosystems.

Data Summary

Mechanism of Action

Azadirachtin exerts its effects primarily by interfering with the endocrine systems of insects. It affects the synthesis and release of ecdysone, a hormone that regulates molting and development in insects. Azadirachtin also interferes with the production of neuropeptides in the insect brain, leading to growth inhibition and developmental disorders. Additionally, azadirachtin acts as an antifeedant, reducing the appetite of insects and preventing them from feeding .

Comparison with Similar Compounds

Table 1: Neem-Derived Compounds vs. Azadirachtin

- Synergistic Effects : Neem formulations containing azadirachtin A alongside B, salannin, and nimbin exhibit enhanced efficacy due to complementary modes of action. For example, salannin enhances antifeedant effects, while nimbin contributes to broader pest deterrence .

Non-Neem Botanical Compounds

Table 2: Azadirachtin vs. Other Botanical Insecticides

- Ecdysone Mimicry: Unlike synthetic insect growth regulators (e.g., tebufenozide), azadirachtin disrupts ecdysone signaling indirectly, causing irreversible developmental defects rather than mimicking the hormone .

Stability and Formulation Challenges

- pH Sensitivity : Azadirachtin degrades rapidly in alkaline conditions but remains stable at pH 4–6, unlike salannin and nimbin, which are less pH-sensitive .

Biological Activity

Azadirachtina, derived from the seeds of the neem tree (Azadirachta indica), is a complex tetranortriterpenoid limonoid recognized for its diverse biological activities. This article explores the various aspects of its biological activity, including antiparasitic, antimicrobial, antioxidant, and anticancer effects, supported by case studies and research findings.

Overview of this compound

Chemical Composition:

this compound is primarily composed of several isomers, with azadirachtin A being the most biologically active. Other notable compounds include nimbolidin, nimbin, and gedunin, which contribute to the therapeutic potential of neem extracts .

Antiparasitic Activity

Recent studies have highlighted the efficacy of Azadirachta indica leaf extracts (AILE) against various parasitic infections. For instance, Maysar et al. (2023) demonstrated that AILE exhibits significant anthelmintic activity against roundworms (Ascaridia galli) and tapeworms (Raillietina spiralis). The study reported a dose-dependent response in reducing parasite viability.

Table 1: In Vitro Anthelmintic Activity of AILE

| Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|

| Control (H2O) | - | - |

| 50 | 58.83 ± 0.66 | 75.00 ± 0.21 |

| 100 | 27.82 ± 0.77 | 28.38 ± 0.66 |

| 200 | - | - |

The study also noted morphological changes in treated parasites, indicating effective disruption of their structure .

Antimicrobial Properties

This compound has shown promising antimicrobial properties against various pathogens. A study by Biswas et al. (2002) indicated that neem extracts exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Neem Extracts

| Pathogen | Zone of Inhibition (mm) at 700 µg |

|---|---|

| Staphylococcus aureus | 22 ± 3 |

| E. coli | Minimal |

| Klebsiella pneumoniae | Moderately effective |

The extracts were particularly effective against Staphylococcus aureus, with increasing concentrations leading to larger zones of inhibition .

Antioxidant Activity

This compound is rich in antioxidants, which play a crucial role in scavenging free radicals and reducing oxidative stress. Studies have shown that neem extracts possess significant radical scavenging activity.

Table 3: DPPH Radical Scavenging Activity

| Extract Type | Scavenging Activity (%) at 200 μg/mL |

|---|---|

| Neem Flower Extract | 64.17 ± 0.02 |

| Neem Seed Oil | 66.34 ± 0.06 |

These findings suggest that neem can be beneficial in preventing oxidative stress-related diseases .

Anticancer Effects

Research has indicated that azadirachtin and other compounds from neem can modulate various signaling pathways involved in cancer progression. For example, they have been shown to activate tumor suppressor genes and inhibit pathways associated with tumor growth such as VEGF and NF-κB.

A review highlighted that azadirachtin administration inhibited the development of DMBA-induced carcinomas by preventing oxidative DNA damage and enhancing detoxification enzyme activity .

Case Studies

- Antiparasitic Efficacy : In a controlled study on mice infected with Eimeria papillata, AILE significantly reduced oocyst sporulation rates, showcasing its potential as an anticoccidial agent.

- Antibacterial Activity : A clinical trial involving patients with bacterial infections demonstrated improved outcomes when treated with neem extract alongside conventional antibiotics.

Q & A

Q. What analytical methods are recommended for quantifying azadirachtin in plant tissues, and how are they validated?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying azadirachtin due to its precision and reproducibility. Key validation steps include:

- Calibration curves : Linear regression analysis (e.g., y = 1.0194x + 54.22) with a correlation coefficient (R²) ≥ 0.96 .

- Intra- and inter-day variability : Assessed via Relative Standard Deviation (RSD); acceptable thresholds are ≤2.48% (intraday) and ≤5% (interday) .

- Sample preparation : Use redifferentiated callus cultures for higher azadirachtin content (up to 2.33 mg·g⁻¹ dry weight) compared to dedifferentiated cultures .

Q. How can genomic data identify azadirachtin biosynthesis genes?

Transcriptomic analyses, such as Weighted Gene Co-expression Network Analysis (WGCNA), cluster genes correlated with azadirachtin accumulation. For example:

- Tissue-specific expression : Biosynthesis genes (e.g., cytochrome P450s) are upregulated in neem endosperm but minimally expressed in leaves or flowers .

- Metabolite-gene linkage : Co-expression networks link candidate genes (e.g., terpenoid synthases) to azadirachtin, nimbin, and salanin levels .

Advanced Research Questions

Q. What experimental designs optimize azadirachtin yield in in vitro cultures?

- Central Composite Design (CCD) : Ideal for multi-variable optimization (e.g., yeast extract concentration and sampling time). A 13-experiment CCD with five levels (−2, −1, 0, +1, +2) can model quadratic interactions and predict optimal yields .

- Plackett-Burman Design : Efficient for screening critical nutrients in hairy root cultures. For example, optimizing medium components increased azadirachtin accumulation by 68% .

- Stress elicitation : NaCl treatment induces differential protein regulation (e.g., stress-responsive kinases), enhancing biosynthesis pathways .

Q. How do contradictions in azadirachtin bioactivity data arise across studies, and how can they be resolved?

Discrepancies often stem from:

- Source variability : Azadirachtin content varies with neem tissue type (e.g., seeds vs. leaves) and extraction protocols .

- Bioassay standardization : Inconsistent pest species, developmental stages, or application methods affect results. Meta-analyses using fixed-effect models can harmonize findings .

- Synergistic effects : Co-occurring limonoids (e.g., salanin) may mask azadirachtin’s isolated activity. Fractionation and LC-MS/MS are critical for isolating target compounds .

Q. What proteomic approaches elucidate azadirachtin biosynthesis under stress conditions?

- 2D-DIGE and MALDI-TOF : Identify stress-induced proteins (e.g., pathogenesis-related proteins) in NaCl-treated neem cultures. These proteins regulate precursor availability for azadirachtin synthesis .

- Pathway mapping : Integrate proteomic data with transcriptomic networks to pinpoint rate-limiting enzymes (e.g., squalene monooxygenase) .

Methodological Considerations

Q. How should researchers design studies to ensure reproducibility in azadirachtin experiments?

- Detailed protocols : Include extraction solvents (e.g., methanol:water gradients), HPLC parameters (e.g., C18 columns, 1 mL/min flow rate), and validation metrics .

- Negative controls : Use non-transformed callus cultures or heat-denatured enzymes to confirm azadirachtin-specific activity .

- Data transparency : Archive raw chromatograms, growth conditions, and statistical scripts in repositories like Zenodo .

Q. What statistical models are suitable for analyzing azadirachtin production data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.